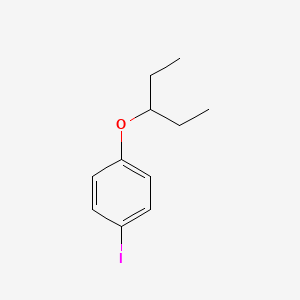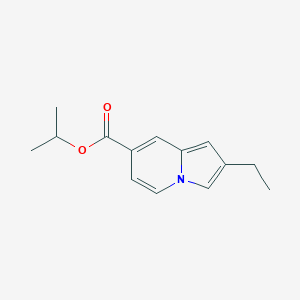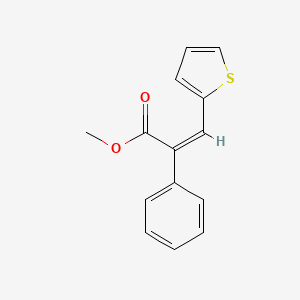
methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate is an organic compound that belongs to the class of esters It features a phenyl group and a thiophene ring, which are connected through a propenoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate typically involves the condensation of thiophene derivatives with phenylacetic acid derivatives. One common method is the Knoevenagel condensation, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base. For instance, the reaction between thiophene-2-carbaldehyde and methyl phenylacetate in the presence of a base like piperidine can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate involves its interaction with various molecular targets. The phenyl and thiophene rings can participate in π-π interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations can affect biological pathways and cellular functions.
類似化合物との比較
Similar Compounds
- Methyl (2E)-3-(thiophen-2-yl)prop-2-enoate
- Phenylacetic acid derivatives
- Thiophene-2-carbaldehyde derivatives
Uniqueness
Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate is unique due to the combination of a phenyl group and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H12O2S |
|---|---|
分子量 |
244.31 g/mol |
IUPAC名 |
methyl (Z)-2-phenyl-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C14H12O2S/c1-16-14(15)13(10-12-8-5-9-17-12)11-6-3-2-4-7-11/h2-10H,1H3/b13-10- |
InChIキー |
WFKFCKVQAHHJOW-RAXLEYEMSA-N |
異性体SMILES |
COC(=O)/C(=C\C1=CC=CS1)/C2=CC=CC=C2 |
正規SMILES |
COC(=O)C(=CC1=CC=CS1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


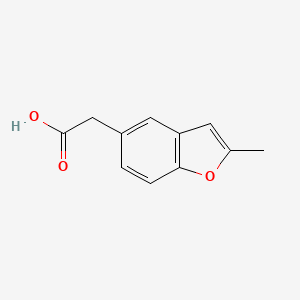
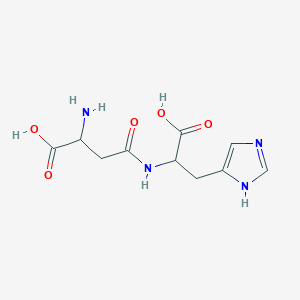
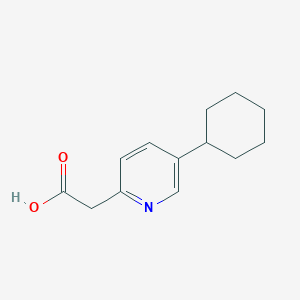
![Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13890386.png)
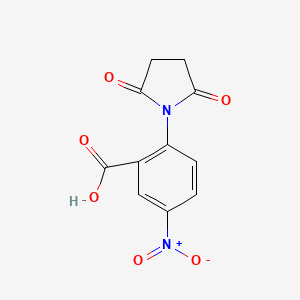
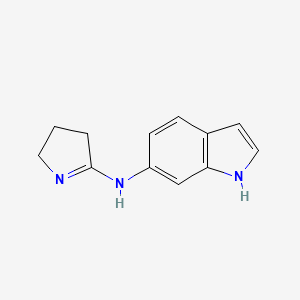
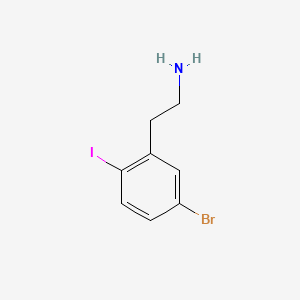
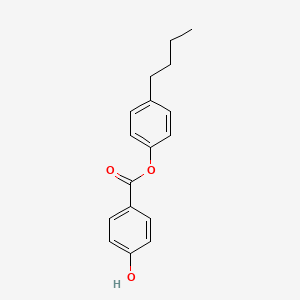
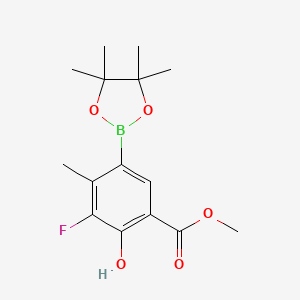
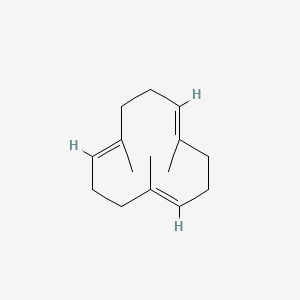

![[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13890433.png)
